N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine
Description
N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine is an organic compound characterized by a phenyl group, a morpholine ring, and a hydroxylamine functional group linked via an ethylidene backbone. The imine (C=N) linkage suggests reactivity toward nucleophiles or electrophiles, making this compound a candidate for synthetic intermediates or coordination chemistry applications.
Properties
CAS No. |
15437-09-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(NE)-N-(2-morpholin-4-yl-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C12H16N2O2/c15-13-12(11-4-2-1-3-5-11)10-14-6-8-16-9-7-14/h1-5,15H,6-10H2/b13-12- |
InChI Key |
UBAXQEDBBHSFET-SEYXRHQNSA-N |
Isomeric SMILES |
C1COCCN1C/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-[2-(Morpholin-4-yl)-1-phenylethylidene]hydroxylamine and compounds from the evidence:
Key Observations:
- Morpholine vs. Phthalimide Rings : The morpholine ring in the target compound is less rigid than the fused bicyclic phthalimide in 3-chloro-N-phenyl-phthalimide . Morpholine’s oxygen and nitrogen atoms may improve solubility in polar solvents, whereas phthalimides are prized for thermal stability in polymers.
- Hydroxylamine vs. Chloro/Sulfonyl Groups : The hydroxylamine group in the target compound contrasts with the electron-withdrawing chloro (in phthalimide) and sulfonyl (in benzimidazoles) groups. This difference suggests divergent reactivity: hydroxylamine may participate in redox reactions or metal coordination, while sulfonyl/chloro groups stabilize electrophilic centers.
- Imine vs. Benzimidazole Cores : The imine linkage in the target compound is simpler than the benzimidazole heterocycle in , which is often associated with bioactivity (e.g., antiulcer drugs).
Reactivity and Stability
- This contrasts with the stability of 3-chloro-N-phenyl-phthalimide, where the chloro and phthalimide groups resist degradation under synthetic conditions .
- Morpholine’s Role : Similar to the morpholinyl propoxy chain in benzimidazoles , the morpholine ring in the target compound may enhance solubility and modulate pharmacokinetic properties in bioactive molecules.
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